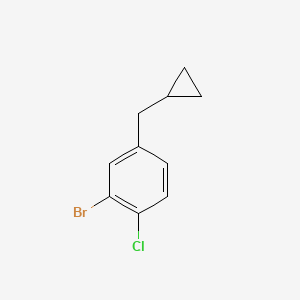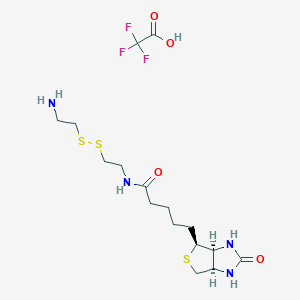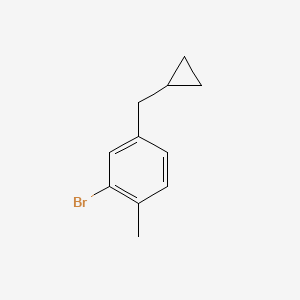
1-Bromo-4-(1-cyclohexylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-cyclohexylethyl)benzene is a chemical compound with the CAS Number: 1892735-90-8 . It has a molecular weight of 267.21 and its IUPAC name is 1-bromo-4-(1-cyclohexylethyl)benzene . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(1-cyclohexylethyl)benzene is 1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Bromo-4-(1-cyclohexylethyl)benzene is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Material Science
In material science, 1-Bromo-4-(1-cyclohexylethyl)benzene is utilized as a precursor for synthesizing complex polymers and co-polymers. Its bromine functional group allows for further functionalization, making it a versatile building block for advanced materials with specific mechanical and thermal properties .
Life Science Research
This compound finds applications in life sciences, particularly in the synthesis of bioactive molecules. Its structure can be modified to create analogs of natural compounds or new entities that can interact with biological systems, aiding in the development of pharmaceuticals and therapeutic agents .
Chemical Synthesis
1-Bromo-4-(1-cyclohexylethyl)benzene: serves as an intermediate in organic synthesis. It can undergo various reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, thereby contributing to the synthesis of a wide range of organic compounds .
Chromatography
In chromatography, this compound can be used as a standard or reference material due to its unique retention properties. It helps in the calibration of chromatographic systems and ensures the accuracy of analytical methods .
Analytical Research
Analytical chemists may employ 1-Bromo-4-(1-cyclohexylethyl)benzene in method development for detecting similar structured compounds in complex mixtures. Its distinct physicochemical characteristics make it suitable for testing the efficacy of analytical techniques .
Catalysis
The bromine atom in 1-Bromo-4-(1-cyclohexylethyl)benzene can act as a leaving group in catalytic cycles, facilitating various catalytic transformations. This is particularly useful in the development of new catalytic processes that are more efficient and environmentally friendly .
Environmental Studies
Researchers may use this compound to study its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors contributes to the assessment of its ecological impact .
Nanotechnology
In nanotechnology, 1-Bromo-4-(1-cyclohexylethyl)benzene can be used to modify the surface of nanoparticles. This modification can impart stability, selectivity, and functionality to the nanoparticles, which are crucial for their application in various fields such as drug delivery and sensing .
Safety and Hazards
The safety data sheet for 1-Bromo-4-(1-cyclohexylethyl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
1-bromo-4-(1-cyclohexylethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBCARTVVGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

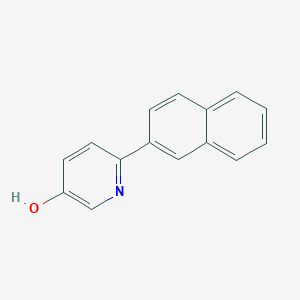

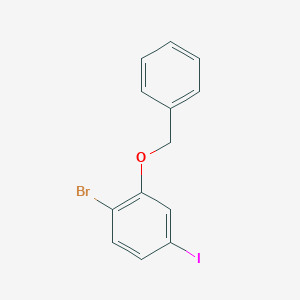

![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)

